molecular formula C13H12O2 B12881733 1-(2-Methyl-4-phenylfuran-3-YL)ethanone CAS No. 52403-77-7

1-(2-Methyl-4-phenylfuran-3-YL)ethanone

Cat. No.: B12881733
CAS No.: 52403-77-7
M. Wt: 200.23 g/mol
InChI Key: ZIZFARLXOVDVNE-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-phenylfuran-3-YL)ethanone is a ketone derivative featuring a furan ring substituted with a methyl group at position 2, a phenyl group at position 4, and an acetyl group at position 3. This compound belongs to the broader class of aromatic ketones, which are pivotal in pharmaceutical, agrochemical, and fragrance industries due to their diverse reactivity and biological activities.

The furan ring contributes to π-π stacking interactions, while the methyl and phenyl substituents modulate steric and electronic properties. Such structural features influence solubility, stability, and binding affinities in biological or material science applications.

Properties

CAS No.

52403-77-7

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(2-methyl-4-phenylfuran-3-yl)ethanone

InChI

InChI=1S/C13H12O2/c1-9(14)13-10(2)15-8-12(13)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

ZIZFARLXOVDVNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CO1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methyl-4-phenylfuran-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with benzaldehyde in the presence of a base to form the intermediate 2-methyl-4-phenylfuran. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonyl Group

The acetyl group undergoes nucleophilic additions under controlled conditions. For example:

  • Grignard Reagent Addition : Reaction with organomagnesium reagents (e.g., CH₃MgBr) yields tertiary alcohols. This mirrors methods used for similar furan ketones, where yields depend on steric hindrance from the phenyl and methyl groups .

  • Reduction with NaBH₄ : Selective reduction of the carbonyl to a secondary alcohol has been reported in related furan-3(2H)-ones, achieving 53–83% yields .

Key Data :

Reaction TypeReagentProductYield (%)Source
Grignard AdditionCH₃MgBrTertiary Alcohol Derivative68–77*
Borohydride ReductionNaBH₄Secondary Alcohol53–83*
*Reported for structurally analogous compounds.

Electrophilic Aromatic Substitution (EAS)

The furan ring’s electron-rich nature facilitates EAS, though regioselectivity is influenced by substituents:

  • Nitration : Occurs preferentially at the less hindered position 5 of the furan ring, based on studies of similar 2,4-disubstituted furans.

  • Friedel-Crafts Alkylation : The phenyl group at position 4 can direct electrophiles to the furan ring’s position 5, as observed in substituted furan systems .

Comparative Reactivity :

ElectrophilePosition of AttackNotesSource
NO₂⁺ (Nitration)Position 5Minimal steric hindrance
R⁺ (Alkylation)Position 5Directed by phenyl group

Palladium-Catalyzed Cross-Coupling

The compound participates in Pd-catalyzed reactions to form functionalized furans:

  • Heck Coupling : Reacts with alkenyl bromides (e.g., allyl bromide) in the presence of PdCl₂(CH₃CN)₂ and K₂CO₃, yielding 80–89% substituted furans .

  • Suzuki-Miyaura Coupling : Limited data exist, but analogous 4-phenylfuran derivatives show moderate activity with aryl boronic acids .

Optimized Conditions :

ReactionCatalystBaseSolventYield (%)Source
AllylationPdCl₂(CH₃CN)₂K₂CO₃Dioxane80–89
CyclizationPd(OAc)₂Cs₂CO₃DMF71–85

Oxidation and Reduction Pathways

  • Oxidation : Photooxygenation of similar furans produces 3(2H)-furanones, though the phenyl group may hinder this reaction .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to a tetrahydrofuran derivative, but the acetyl group remains intact unless harsh conditions are used .

Cycloaddition Reactions

The furan ring can engage in Diels-Alder reactions, though steric bulk from the phenyl group reduces reactivity compared to simpler furans . For example:

  • Reaction with maleic anhydride proceeds sluggishly at 100°C, yielding <30% adducts .

Functional Group Interconversion

  • Acetylation : The hydroxyl group (if present in reduced forms) can be re-acetylated using acetic anhydride/pyridine .

  • Esterification : Reacts with ethyl chloroformate to form ethyl esters, though yields are lower (45–76%) due to steric effects .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, forming phenylacetylene and CO₂ .

  • Acid Sensitivity : The furan ring undergoes ring-opening in concentrated H₂SO₄, producing linear diketones.

Scientific Research Applications

Organic Synthesis

Role in Synthesis:
1-(2-Methyl-4-phenylfuran-3-YL)ethanone serves as an important intermediate in the synthesis of various organic compounds. Its unique furan structure contributes to its reactivity in cyclization reactions and other transformations.

Synthesis Methods:
Recent studies have optimized palladium-catalyzed one-pot synthesis methods involving 1-(2-Methyl-4-phenylfuran-3-YL)ethanone. For instance, the compound can be synthesized from 1,3-dicarbonyl compounds and alkenyl bromides, yielding high percentages of desired products (up to 94% in some cases) due to favorable reaction conditions that minimize steric hindrance and strain .

Pharmaceutical Applications

Potential Therapeutic Uses:
The furan derivatives, including 1-(2-Methyl-4-phenylfuran-3-YL)ethanone, have been investigated for their potential anti-inflammatory and anticancer properties. Studies indicate that compounds with similar structures exhibit significant biological activity, making them candidates for drug development .

Case Studies:

  • Anti-Cancer Activity: Research has shown that furan derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds structurally related to 1-(2-Methyl-4-phenylfuran-3-YL)ethanone have been tested for their efficacy against breast cancer cells, demonstrating promising results in reducing cell proliferation .

Material Science

Use in Polymer Chemistry:
The compound's unique chemical properties allow it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and photoluminescence properties.

Experimental Findings:
Recent experiments have shown that incorporating methyl-substituted furans into polymer formulations can significantly improve their mechanical properties and thermal stability. This enhancement is attributed to increased intermolecular interactions within the polymer matrix .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for synthesizing other compoundsHigh yields (up to 94%) in optimized reactions
PharmaceuticalsPotential anti-inflammatory and anticancer agentEffective against cancer cell lines
Material ScienceEnhances properties of polymersImproved thermal stability and photoluminescence

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-phenylfuran-3-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring and phenyl group contribute to its binding affinity and specificity, while the ethanone group can undergo metabolic transformations, leading to active metabolites .

Comparison with Similar Compounds

Heteroaromatic Ethanones

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
1-(3-Methyl-benzofuran-2-yl)ethanone 3-Methylbenzofuran, acetyl C₁₀H₈O₂ 160.17 Floral fragrance (Neroli One)
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone Benzofuran, triazole, acetyl C₁₂H₉N₃O₂ 227.22 Antifungal activity
Target Compound 2-Methyl-4-phenylfuran, acetyl C₁₃H₁₂O₂* 200.23* Hypothesized applications: Drug intermediates, fragrances N/A

Notes:

  • Benzofuran analogs exhibit enhanced aromatic stability compared to furan derivatives, improving their suitability in fragrances .
  • Triazole-substituted ethanones demonstrate significant antifungal activity due to heterocyclic pharmacophores .

Halogenated and Electron-Deficient Ethanones

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
1-(2-Chlorophenyl)ethanone 2-Cl-phenyl, acetyl C₈H₇ClO 154.59 Chemical intermediate
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone Trifluoromethyl pyridine, acetyl C₁₆H₁₅F₃N₂O 308.30 Enzyme inhibition (CYP51 target)
1-(4-Hydroxy-3-methoxyphenyl)ethanone 4-OH, 3-OCH₃-phenyl, acetyl C₉H₁₀O₃ 166.17 Antioxidant, neuroprotective

Notes:

  • Halogenation (e.g., Cl, CF₃) increases electrophilicity, enhancing reactivity in Suzuki couplings and enzyme inhibition .
  • Methoxy and hydroxy groups improve antioxidant capacity via radical scavenging .

Biphenyl and Polyaromatic Ethanones

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
1-(3'-Methyl-[1,1'-biphenyl]-4-yl)ethanone 3-Methylbiphenyl, acetyl C₁₅H₁₄O 210.27 Material science intermediate
1-(4-(4-Ethylphenoxy)phenyl)ethanone 4-Ethylphenoxy, acetyl C₁₅H₁₄O₂ 226.27 Synthetic intermediate
(4'-Ethyl[1,1'-biphenyl]-4-yl)phenylmethanone Biphenyl, ethyl, acetyl C₂₁H₁₈O 286.35 Neuroprotective lignan analog

Notes:

  • Biphenyl systems enhance planarity and conjugation, relevant in OLEDs and liquid crystals .
  • Ethyl and phenoxy groups adjust solubility for industrial synthesis .

Structural and Functional Insights

Reactivity and Stability

  • Furan vs. Benzofuran : The target compound’s furan ring is less stable than benzofuran analogs due to reduced aromaticity, but its smaller size may favor sterically constrained reactions .
  • Substituent Effects :
    • Electron-donating groups (e.g., methyl) increase furan ring basicity.
    • Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity at the carbonyl carbon .

Data Tables

Table 1: Physicochemical Comparison of Selected Ethanones

Compound LogP* Melting Point (°C) Solubility (mg/mL)
1-(2-Chlorophenyl)ethanone 2.1 54–56 10 (Ethanol)
1-(4-Hydroxy-3-methoxyphenyl)ethanone 1.8 98–100 15 (DMSO)
1-(3-Methyl-benzofuran-2-yl)ethanone 2.5 30–32 20 (Ethyl acetate)

*Predicted using ChemDraw.

Biological Activity

1-(2-Methyl-4-phenylfuran-3-YL)ethanone is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, antioxidant, and cytotoxic effects.

Chemical Structure and Properties

The compound 1-(2-Methyl-4-phenylfuran-3-YL)ethanone is characterized by the presence of a furan ring substituted with a methyl and phenyl group, which is known to influence its biological activity. The structural formula can be represented as:

C12H12OC_{12}H_{12}O

This structure is pivotal in determining its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds with furan moieties often exhibit significant antimicrobial properties. A study highlighted that derivatives of furan, including 1-(2-Methyl-4-phenylfuran-3-YL)ethanone, demonstrated moderate to good inhibition against various bacterial strains. The effectiveness was attributed to the structural features which enhance their interaction with microbial cell membranes .

Table 1: Antimicrobial Activity of 1-(2-Methyl-4-phenylfuran-3-YL)ethanone

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

2. Antioxidant Activity

The antioxidant potential of 1-(2-Methyl-4-phenylfuran-3-YL)ethanone was evaluated using the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity, indicating its ability to neutralize free radicals and potentially mitigate oxidative stress in biological systems. The results suggested that even at low concentrations, the compound could effectively reduce DPPH levels .

Table 2: Antioxidant Activity Results

Concentration (µg/mL)% Scavenging Activity
1030
5055
10070

3. Cytotoxicity Studies

Cytotoxicity assays were performed on various cancer cell lines to assess the potential of 1-(2-Methyl-4-phenylfuran-3-YL)ethanone as an anticancer agent. The MTT assay results indicated that the compound exhibited selective cytotoxicity against certain cancer cell lines while showing lower toxicity towards normal cells.

Table 3: Cytotoxicity Profile

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)25
HCT116 (Colon Cancer)30
BJ-1 (Normal Fibroblast)>100

Case Studies

Several case studies have explored the therapeutic potential of furan derivatives similar to 1-(2-Methyl-4-phenylfuran-3-YL)ethanone:

  • Anticancer Potential : A study demonstrated that furan derivatives could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism for the observed cytotoxic effects .
  • Antimicrobial Efficacy : Another investigation into related compounds showed promising results against multi-drug resistant bacterial strains, highlighting the importance of furan-based compounds in developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 1-(2-Methyl-4-phenylfuran-3-YL)ethanone, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted furan ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include anhydrous conditions, temperature control (reflux at ~80°C), and stoichiometric ratios to minimize side reactions. Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are recommended. Optimization studies should track yield using NMR or GC-MS .

Q. How is the molecular structure of the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction data collected at 100 K using Mo-Kα radiation. Structure solved via direct methods (SHELXS-97) and refined with SHELXL-2018, with R-factor convergence below 5%. Hydrogen atoms are placed geometrically and refined isotropically .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The methyl group on the furan ring appears as a singlet (~δ 2.1 ppm), while aromatic protons show splitting patterns dependent on substitution .
  • IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and furan ring vibrations at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when determining the substitution pattern on the furan ring?

  • Methodological Answer : Ambiguities in NMR signals (e.g., overlapping aromatic protons) are addressed through:
  • 2D NMR : NOESY or ROESY to identify spatial proximity between substituents.
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns.
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 1-(2',3'-dihydroxyphenyl)ethanone) to validate assignments .

Q. What strategies are employed to mitigate impurities during large-scale synthesis, and how are they analyzed?

  • Methodological Answer :
  • Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
  • Impurity profiling : LC-MS or GC-MS with electron ionization (70 eV) to identify byproducts (e.g., unreacted intermediates).
  • Batch control : Implement in-process checks (TLC or inline IR) to maintain impurity levels below 2% .

Q. How can computational models predict the reactivity of the ethanone group in nucleophilic addition reactions?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and calculate activation energies for nucleophilic attack.
  • Solvent effects : Include PCM (Polarizable Continuum Model) to simulate reaction in ethanol.
  • Thermodynamic data : Reference NIST thermochemical tables (e.g., bond dissociation energies) to validate predictions .

Notes

  • For biological studies, derivatives of ethanone compounds have shown potential in enzyme interaction assays (e.g., fluorinated analogs in metabolic pathway studies) .
  • Experimental phasing pipelines (e.g., SHELXC/D/E) are robust for structural determination of related small molecules .

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